molecular formula C8H9BrN2O2 B1427885 methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate CAS No. 1291275-80-3

methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate

Cat. No.: B1427885
CAS No.: 1291275-80-3
M. Wt: 245.07 g/mol
InChI Key: GKNCRSJAAPEFAZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate (CAS#: 1291275-80-3) is a high-purity, multifunctional heterocyclic building block specifically designed for advanced synthetic and medicinal chemistry applications. This 97% pure compound serves as a critical scaffold in the synthesis of complex pyrazole derivatives, a class of heterocycles widely utilized in pharmaceutical development, agrochemical research, and materials science. Its molecular structure incorporates three distinct reactive sites: the bromo substituent at the 4-position enables efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) for introducing diverse carbon-based substituents; the ester group at the 5-position facilitates straightforward hydrolysis to carboxylic acids or functional group interconversion; while the 3-cyclopropyl moiety offers steric and electronic modulation that can significantly influence the physicochemical properties and biological activity of resulting compounds. In research settings, this brominated pyrazole ester finds particular utility as a key intermediate in constructing molecular libraries for drug discovery programs. Recent methodologies for pyrazole synthesis, including silver-mediated [3+2] cycloadditions and phosphine-free [3+2] cycloaddition reactions of dialkyl azodicarboxylates with substituted propargylamines , highlight the strategic importance of such functionalized intermediates. The compound's structural features make it valuable for developing active pharmaceutical ingredients (APIs), with pyrazole derivatives demonstrating a broad spectrum of biological activities. Researchers employ this building block under rigorous quality control, with handling precautions including storage sealed in dry, room temperature environments . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-13-8(12)7-5(9)6(10-11-7)4-2-3-4/h4H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNCRSJAAPEFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered ring structure with a bromine atom and a cyclopropyl group, contributing to its unique reactivity and biological properties. The molecular formula is C8H8BrN3O2C_8H_8BrN_3O_2, with a molecular weight of approximately 232.07 g/mol.

Pyrazoles, including this compound, exhibit various mechanisms of action that can influence their biological activity:

  • Tautomerism : Pyrazoles can exist in tautomeric forms, which may affect their reactivity and interaction with biological targets.
  • Enzyme Inhibition : Related compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, such as oxidative phosphorylation and calcium uptake mechanisms .

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial and fungal strains .
  • Anticancer Potential : Research suggests that pyrazole derivatives may serve as promising candidates for anticancer therapies due to their ability to induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of pyrazole derivatives, which may be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that pyrazole derivatives exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) were measured to evaluate their effectiveness .
  • Anticancer Activity : A study focused on the synthesis of various pyrazole derivatives showed that this compound displayed cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound was found to induce cell cycle arrest and apoptosis at specific concentrations .
  • Inflammation Models : In vivo models of inflammation indicated that pyrazole derivatives could significantly reduce inflammatory markers, suggesting potential therapeutic applications in managing chronic inflammatory conditions .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in inflammatory markers

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate, exhibit significant antimicrobial properties. A study highlighted that derivatives showed effective inhibition against various pathogenic bacteria and fungi, with some compounds achieving minimum inhibitory concentration (MIC) values as low as 31.25 µg/mL against strains like Staphylococcus aureus and Bacillus cereus .

CompoundMIC (µg/mL)Target Organism
This compound31.25S. aureus
Other derivativesVariesVarious pathogens

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). For example, some derivatives exhibited IC50 values indicating potent growth inhibition:

Cell LineIC50 (µM)Compound
HCT1160.58Similar derivative
MCF70.39Similar derivative

These findings suggest that modifications in the pyrazole structure can enhance anticancer activity .

Anti-inflammatory Properties

Pyrazole derivatives have also been investigated for their anti-inflammatory effects. Studies have shown that certain compounds can reduce inflammation in animal models, making them potential candidates for developing new anti-inflammatory drugs .

Insecticides

This compound has been identified as a key intermediate in the synthesis of novel insecticides. Its structural features allow it to function effectively against various agricultural pests, contributing to pest control strategies in crop management .

Synthesis and Development

The synthesis of this compound typically involves multiple steps, including cyclization and bromination reactions. Recent advancements focus on improving yield and reducing waste during synthesis processes .

Antimicrobial Efficacy Study

A comprehensive study evaluated a series of pyrazole derivatives for antimicrobial activity, revealing that structural modifications significantly influenced efficacy against both bacterial and fungal strains .

Anticancer Activity Assessment

Another investigation into the anticancer properties of pyrazoles demonstrated that specific substitutions on the pyrazole ring enhanced cytotoxicity across various cancer cell lines, indicating a promising avenue for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Below is a detailed comparison of methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 4-Br, 3-cyclopropyl, 5-COOCH3 C8H9BrN2O2 245.08 High lipophilicity (cyclopropyl); potential Suzuki coupling substrate (Br) .
Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate (CAS 190263-20-8) 4-Br, 3-CH3, 5-COOCH3 C6H7BrN2O2 219.04 Reduced steric hindrance (methyl); common intermediate in drug synthesis .
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS 1328640-39-6) 4-Br, 1-CH3, 5-COOC2H5 C7H9BrN2O2 233.06 Ethyl ester increases hydrophobicity; N-methylation alters tautomerism .
Methyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate () 4-Br, 3-isopropyl, 5-COOCH3 C9H13BrN2O2 261.12 Isopropyl enhances steric effects; potential for selective kinase inhibition .
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS 1199773-67-5) 4-Br, 1-CH2COOC(CH3)3 C10H15BrN2O2 283.14 Bulky tert-butyl ester; used in peptide mimetics or PROTACs .

Substituent Effects on Reactivity and Stability

  • Bromine at Position 4 : All listed compounds share a bromine atom, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The target compound’s cyclopropyl group may slightly reduce reactivity compared to methyl or hydrogen substituents due to steric hindrance .
  • Cyclopropyl vs. Isopropyl offers greater steric bulk but lacks ring strain .
  • Ester Groups : Methyl esters (target compound) are more hydrolytically stable than ethyl or tert-butyl esters under physiological conditions, influencing pharmacokinetics in drug design .

Spectroscopic and Analytical Data

  • LC/MS Profiles : Analogous brominated pyrazoles (e.g., Example 5.23 in ) exhibit characteristic [M+H]<sup>+</sup> peaks. For instance, a compound with a bromomethyl substituent showed m/z 381 ([M+H]<sup>+</sup>), suggesting the target compound’s molecular ion would align with its theoretical mass (~245 m/z) .
  • NMR Trends : Cyclopropyl protons typically resonate at δ 0.5–1.5 ppm (<sup>1</sup>H NMR), distinct from methyl (δ 1.2–1.5 ppm) or isopropyl (δ 1.0–1.4 ppm) groups .

Preparation Methods

Stepwise Route:

  • Initial Formation of Pyrazole Core: The synthesis begins with the formation of a pyrazole ring, typically through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds, such as chalcones or related derivatives.
  • Introduction of Bromine at the 4-Position: Bromination of the pyrazole ring is achieved using brominating agents like phosphorus oxybromide or N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the 4-position.
  • Carboxylation at the 5-Position: The carboxylate group is introduced via oxidation or carboxylation reactions, often involving oxidation of precursor intermediates or direct carboxylation using carbon dioxide under catalytic conditions.

Key Research Findings:

  • A notable method involves oxidation of 3-methyl-5-bromopyrazole to obtain 5-bromo-1H-pyrazole-3-carboxylic acid, followed by esterification to produce methyl ester derivatives (as per CN104844567A).
  • The oxidation step commonly employs potassium permanganate (KMnO₄) in acidic conditions, with optimized ratios to maximize yield and minimize by-products.

Reaction Conditions & Data:

Step Reagents Conditions Yield Notes
Oxidation KMnO₄ 0.1–0.2 M HCl, 80–90°C, 1–2 hours High Converts methyl or methylated pyrazoles to carboxylic acids
Esterification Alcohol (e.g., methanol) Reflux with acid catalyst Moderate to high Produces methyl esters

Cyclization and Bromination Using Hydrazine and Halogenating Agents

Methodology:

  • Hydrazine-mediated Cyclization: 3-Aminocrotononitrile reacts with hydrazine hydrate at elevated temperatures (60–90°C) to form pyrazole rings with amino groups.
  • Selective Bromination: Bromination at the 4-position is performed using phosphorus oxybromide (POBr₃) or NBS, often in inert solvents like acetonitrile or ethanol, under reflux conditions.
  • Carboxylate Formation: Subsequent oxidation or direct carboxylation yields the carboxylate derivative, which can be esterified to methyl esters.

Research Data:

  • The process omits the use of raw materials like acetic acid or sodium bicarbonate, reducing waste and improving yield.
  • The molar ratios of reactants are carefully optimized; for example, the molar ratio of hydrazine to maleic diester is maintained at approximately 1:1.05 to 1.2 for optimal conversion.

Reaction Data Table:

Step Reactants Conditions Yield Notes
Cyclization 3-Aminocrotononitrile + hydrazine hydrate 60–90°C, 8–24 hours Variable Forms pyrazole core
Bromination Pyrazole derivative + POBr₃ Reflux, 30–60 min High Selective at 4-position
Oxidation Brominated pyrazole KMnO₄, 80–90°C Good Converts to carboxylic acid

Use of 1,3-Dipolar Cycloaddition for Pyrazole Construction

Method:

  • Cycloaddition of Diazo Compounds: Ethyl α-diazoacetate reacts with phenylpropargyl in the presence of zinc triflate, leading to pyrazole derivatives via 1,3-dipolar cycloaddition.
  • Oxidative Aromatization: Pyrazolines formed are oxidized to aromatic pyrazoles, which can then be functionalized at specific positions.

Research Findings:

  • This method yields pyrazole derivatives with high efficiency (~89%) and is suitable for introducing various substituents, including bromine, at specific positions.

Data Summary:

Step Reagents Conditions Yield Notes
Cycloaddition Ethyl α-diazoacetate + phenylpropargyl Zn triflate, reflux 89% Straightforward, high-yielding

Specific Route for Methyl 4-Bromo-3-Cyclopropyl-1H-Pyrazole-5-Carboxylate

Proposed Synthetic Route:

  • Step 1: Synthesis of 3-methyl-5-bromopyrazole via oxidation of 3-methyl-5-bromopyrazole precursors, utilizing potassium permanganate under controlled conditions.
  • Step 2: Bromination at the 4-position using phosphorus oxybromide or NBS.
  • Step 3: Introduction of the cyclopropyl group at the 3-position, potentially via nucleophilic substitution or cyclopropyl transfer reactions, using cyclopropyl halides or organometallic reagents.
  • Step 4: Esterification of the carboxylic acid to methyl ester using methanol and acid catalysts under reflux.

Notes on Optimization:

  • The key to selectivity is controlling reaction temperatures and reagent equivalents.
  • Use of inert atmospheres (nitrogen or argon) minimizes side reactions.
  • Purification typically involves column chromatography or recrystallization.

Summary of Data and Key Parameters

Parameter Optimal Range Impact Reference
Temperature 80–90°C Ensures complete oxidation and bromination
Molar Ratios Hydrazine to diester ~1:1.05–1.2 Maximizes yield, minimizes by-products
Brominating Agent POBr₃ or NBS Selectivity at 4-position
Oxidant Potassium permanganate Converts methyl to carboxylate

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate?

  • Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Cyclocondensation of a β-ketoester (e.g., methyl acetoacetate) with a substituted hydrazine to form the pyrazole core. For cyclopropyl substitution, cyclopropane-containing precursors or post-synthetic alkylation may be used .
  • Step 2: Bromination at the 4-position using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid) under controlled conditions .
  • Step 3: Esterification or functional group interconversion to introduce the carboxylate moiety .
    • Key Optimization: Reaction temperature and solvent polarity significantly impact regioselectivity during cyclopropane ring introduction .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and pyrazole ring protons at δ 6.5–8.5 ppm) .
  • X-ray Crystallography: Resolves stereochemical ambiguities and validates the 3D structure, particularly for the cyclopropyl and bromine substituents .
  • IR Spectroscopy: Identifies ester carbonyl stretching (~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods address contradictions in experimental spectral data?

  • Answer:

  • Density Functional Theory (DFT): Predicts NMR chemical shifts and vibrational frequencies to cross-validate experimental results. Discrepancies in bromine’s electronic effects on the pyrazole ring can be modeled via Mulliken charge analysis .
  • Molecular Dynamics Simulations: Assess conformational stability of the cyclopropyl group under varying solvent conditions, resolving anomalies in NOESY or ROESY data .

Q. What strategies optimize the introduction of the cyclopropyl group during synthesis?

  • Answer:

  • Pre-functionalized Cyclopropane Reagents: Use cyclopropylboronic acids or Grignard reagents for Suzuki or Kumada couplings to minimize side reactions .
  • Post-synthetic Modification: Introduce cyclopropane via [2+1] cycloaddition using ethyl diazoacetate and a transition metal catalyst (e.g., Rh₂(OAc)₄) .
  • Table: Reaction Conditions for Cyclopropanation
MethodCatalystYield (%)SelectivityReference
Suzuki CouplingPd(PPh₃)₄65–75High
Rhodium-catalyzed CycloadditionRh₂(OAc)₄50–60Moderate

Q. How can regioselectivity challenges during bromination be mitigated?

  • Answer:

  • Directing Groups: Temporarily install electron-withdrawing groups (e.g., nitro) at the 3-position to direct bromine to the 4-position .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination at the 4-position due to stabilized intermediates .

Methodological Challenges and Solutions

  • Challenge: Low solubility in common solvents (e.g., DMSO, chloroform) complicates purification.

    • Solution: Use mixed solvent systems (e.g., CHCl₃:MeOH 9:1) for recrystallization or employ flash chromatography with silica gel modified by triethylamine .
  • Challenge: Instability of the cyclopropyl group under acidic conditions.

    • Solution: Conduct bromination at low temperatures (0–5°C) and neutralize reaction mixtures immediately post-synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
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methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate

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